

Technical Guide: 7-Bromo-4H-chromen-4-one (CAS: 168759-60-2)

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Compound of Interest

Compound Name: 7-Bromo-4H-chromen-4-one

Cat. No.: B180414

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4H-chromen-4-one is a halogenated derivative of the chromen-4-one scaffold, a core structure found in many biologically active compounds. The chromen-4-one moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 7-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the available technical data for **7-Bromo-4H-chromen-4-one**.

Physicochemical Properties

The known physicochemical properties of **7-Bromo-4H-chromen-4-one** are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

Property	Value	Source
CAS Number	168759-60-2	N/A
Molecular Formula	C ₉ H ₅ BrO ₂	[1]
Molecular Weight	225.04 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	154-159 °C	N/A
Boiling Point (Predicted)	306.0 ± 42.0 °C	N/A
Density (Predicted)	1.688 ± 0.06 g/cm ³	N/A
IUPAC Name	7-bromo-4H-chromen-4-one	[1]
Purity	Typically ≥98%	[1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **7-Bromo-4H-chromen-4-one** is not widely available in the public domain. However, based on the general characteristics of the chromen-4-one scaffold and the presence of a bromine atom, the following spectral features can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and vinyl protons of the chromen-4-one core. The bromine atom at the 7-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1600

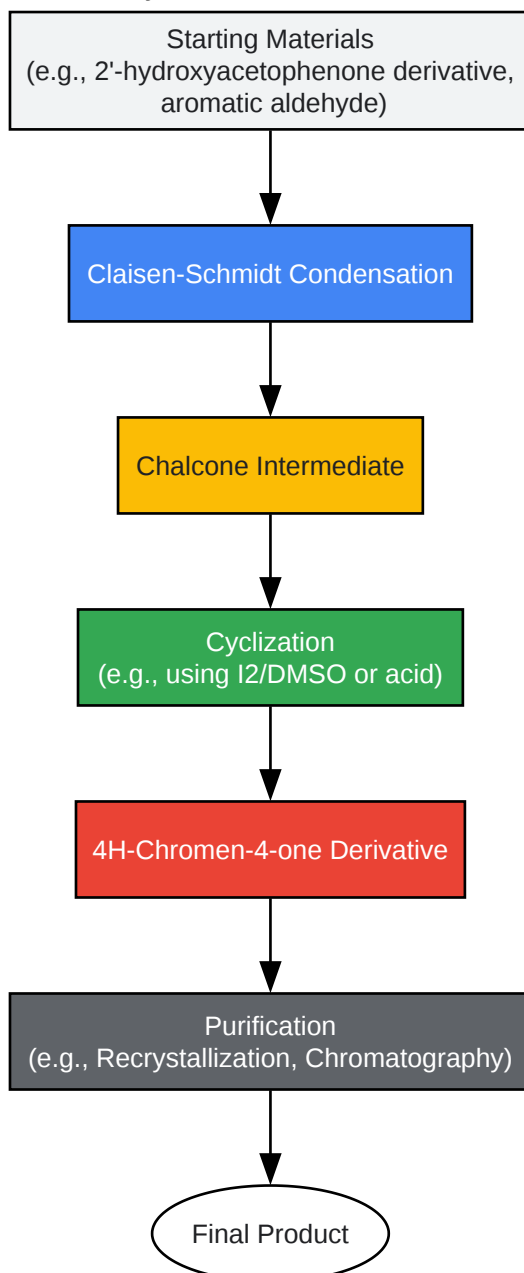
cm^{-1} . Other bands corresponding to C-O-C stretching and C-H bending of the aromatic and vinyl groups are also expected.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO and other small neutral molecules.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **7-Bromo-4H-chromen-4-one** is not readily available in the reviewed literature. However, general methods for the synthesis of 4H-chromen-4-ones can be adapted. One common approach is the acid-catalyzed cyclization of a corresponding 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione. A generalized workflow for such a synthesis is depicted below.

Generalized Synthesis of 4H-Chromen-4-ones



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Caption: Generalized synthetic workflow for 4H-chromen-4-one derivatives.

Biological Activity

Specific studies on the biological activity of **7-Bromo-4H-chromen-4-one** are limited in publicly available literature. However, the broader class of 4H-chromen-4-one derivatives has been

extensively investigated and shown to exhibit a wide range of pharmacological effects. These activities are often attributed to the ability of the chromen-4-one scaffold to interact with various enzymes and receptors.

Potential Therapeutic Areas:

- **Antituberculosis Activity:** Some 4H-chromen-4-one derivatives have been identified as promising antitubercular agents, showing activity against both drug-sensitive and multidrug-resistant strains of *Mycobacterium tuberculosis*.
- **ROCK Inhibition:** Derivatives of 4H-chromen-4-one have been discovered as selective inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK).^[2] This suggests potential applications in diseases such as diabetic retinopathy.^[2]

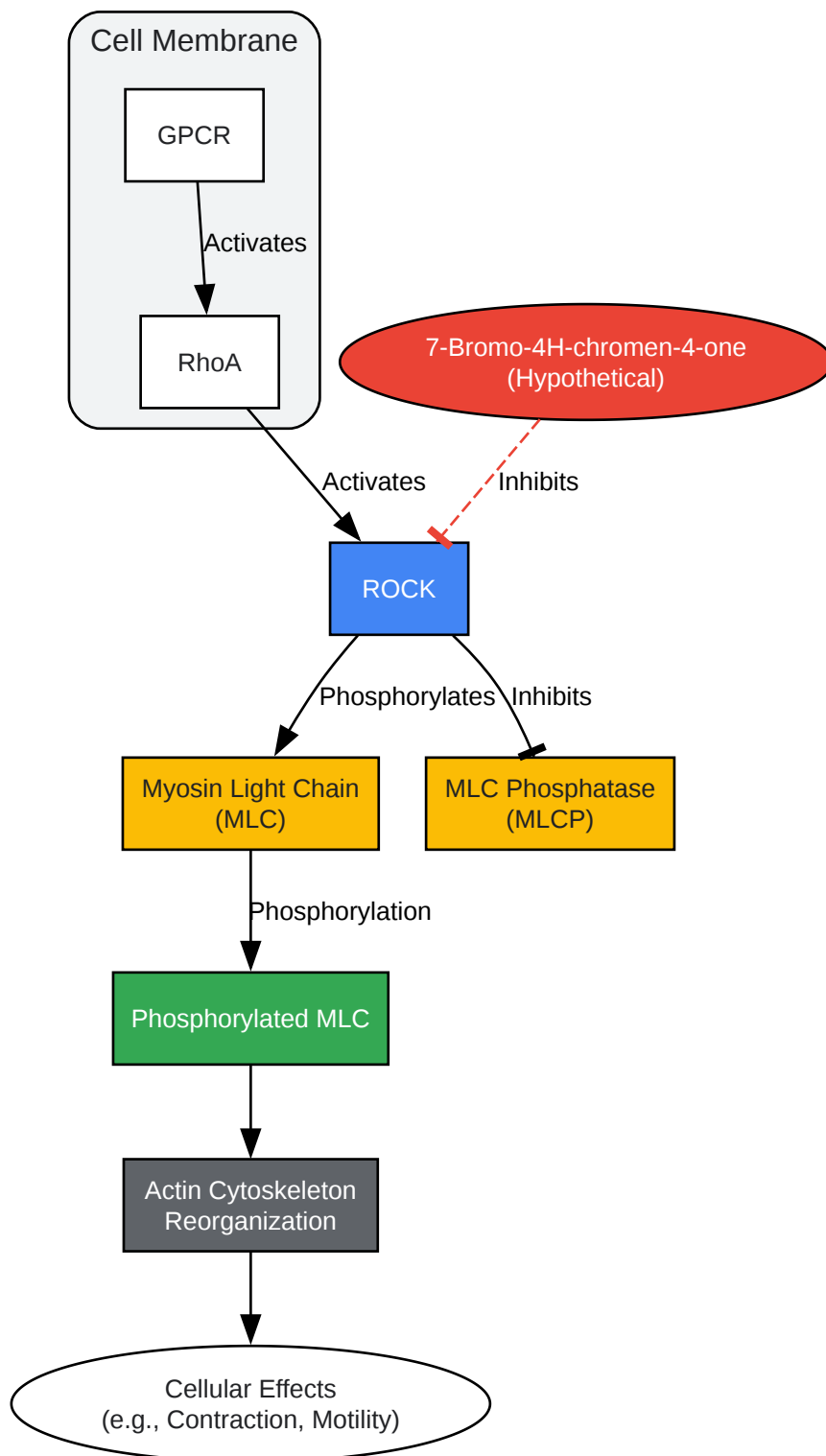
It is important to emphasize that these are general activities of the compound class, and specific testing of **7-Bromo-4H-chromen-4-one** is required to determine its unique biological profile.

Signaling Pathways

There is no direct evidence in the available literature implicating **7-Bromo-4H-chromen-4-one** in specific signaling pathways. However, based on the known activities of related compounds, a potential mechanism of action could involve the inhibition of protein kinases, such as ROCK. The inhibition of such kinases can modulate downstream signaling cascades involved in cellular processes like proliferation, apoptosis, and inflammation.

A hypothetical signaling pathway involving ROCK inhibition is illustrated below.

Hypothetical ROCK Inhibition Pathway

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Caption: Hypothetical ROCK signaling pathway and potential inhibition by a chromen-4-one derivative.

Safety Information

7-Bromo-4H-chromen-4-one is classified with the GHS07 pictogram and a "Warning" signal word. The following hazard statements apply:

- H302: Harmful if swallowed.
- H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound.

Conclusion

7-Bromo-4H-chromen-4-one is a chemical entity with potential for further investigation in the field of medicinal chemistry. While a complete dataset of its properties is not yet publicly available, the known information about its physicochemical characteristics and the biological activities of the broader chromen-4-one class suggest that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic profile, and biological mechanism of action.

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References

1. chem.libretexts.org [chem.libretexts.org]
2. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

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